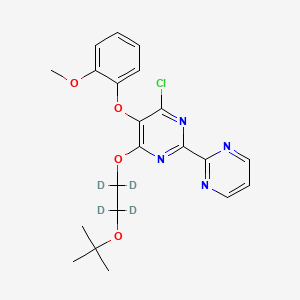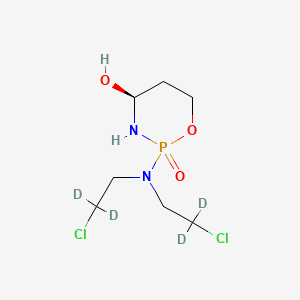
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated form of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent cyclophosphamide. This compound is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves the deuteration of cyclophosphamide. The process typically includes the following steps:
Deuteration of Cyclophosphamide: Cyclophosphamide is reacted with deuterated reagents to replace hydrogen atoms with deuterium.
Oxidation: The deuterated cyclophosphamide is then oxidized to form (R,S)-4-Hydroxy Cyclophosphamide-d4.
Industrial Production Methods
Industrial production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of cyclophosphamide are subjected to deuteration.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to active metabolites.
Reduction: Formation of less active or inactive metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include different metabolites of cyclophosphamide, which are studied for their pharmacological effects.
Aplicaciones Científicas De Investigación
(R,S)-4-Hydroxy Cyclophosphamide-d4 is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of deuterated compounds.
Biology: Investigating the metabolic pathways of cyclophosphamide.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of cyclophosphamide.
Industry: Developing new chemotherapeutic agents and improving existing ones.
Mecanismo De Acción
(R,S)-4-Hydroxy Cyclophosphamide-d4 exerts its effects through the following mechanisms:
Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Molecular Targets: Targets include DNA and various enzymes involved in DNA repair.
Pathways Involved: The compound is metabolized by liver enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: The parent compound, widely used in chemotherapy.
Ifosfamide: A structural analog of cyclophosphamide with similar pharmacological properties.
Trofosfamide: Another analog with distinct metabolic pathways.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterated nature, which provides insights into the metabolic and pharmacokinetic properties of cyclophosphamide. The deuterium atoms help in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Propiedades
Fórmula molecular |
C7H15Cl2N2O3P |
|---|---|
Peso molecular |
281.11 g/mol |
Nombre IUPAC |
(4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15?/m0/s1/i2D2,3D2 |
Clave InChI |
RANONBLIHMVXAJ-ZXPXFMFTSA-N |
SMILES isomérico |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P1(=O)N[C@H](CCO1)O)Cl |
SMILES canónico |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


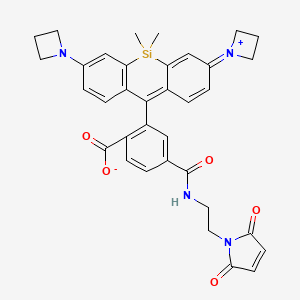
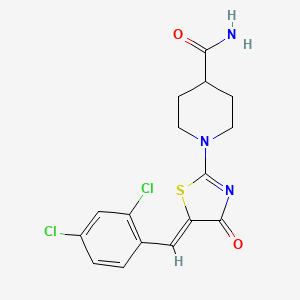
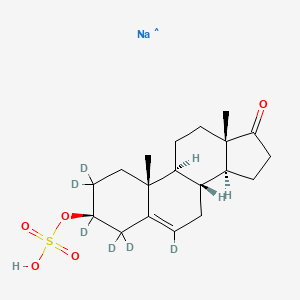
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
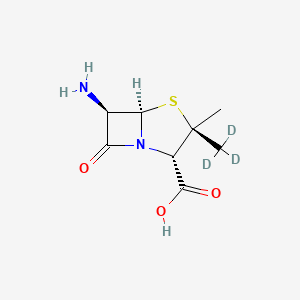
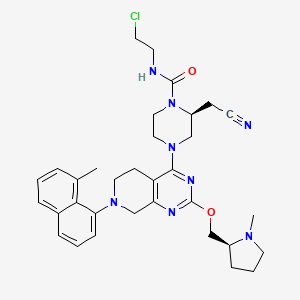
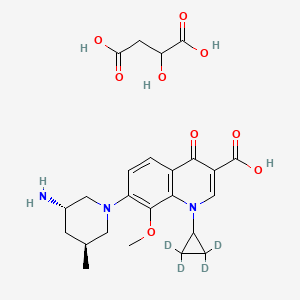
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
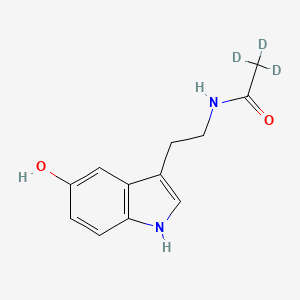
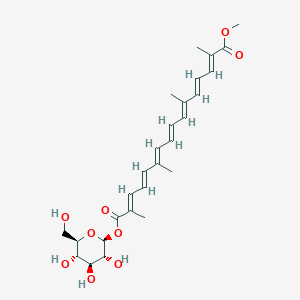
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
